N-[3-(Methylsulfanyl)phenyl]-3-oxobutanamide
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Overview
Description
N-[3-(Methylsulfanyl)phenyl]-3-oxobutanamide is an organic compound with the molecular formula C11H13NO2S It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)phenyl]-3-oxobutanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)aniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylsulfanyl)phenyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 3-oxobutanamide moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[3-(Methylsulfanyl)phenyl]-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(Methylsulfanyl)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer effects could be related to the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
N-[3-(Methylsulfanyl)phenyl]-3-oxobutanamide can be compared with other similar compounds, such as:
N-[3-(Methylsulfanyl)phenyl]glycinamide: Similar structure but with a glycinamide moiety instead of 3-oxobutanamide.
N-[3-(Methylsulfanyl)phenyl]-3,3-diphenylpropanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
61578-97-0 |
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Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H13NO2S/c1-8(13)6-11(14)12-9-4-3-5-10(7-9)15-2/h3-5,7H,6H2,1-2H3,(H,12,14) |
InChI Key |
HCMTZRAIIXOSMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)SC |
Origin of Product |
United States |
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